

Cholesteryl Petroselaidate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cholesteryl Petroselaidate

Cat. No.: B15551027

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CAS Number: 19485-81-5

This technical guide provides an in-depth overview of **Cholesteryl Petroselaidate**, a cholesteryl ester of significant interest in lipid research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

Cholesteryl Petroselaidate is the ester formed from the condensation of cholesterol and petroselaidic acid (trans-6-octadecenoic acid). While specific experimental data for this particular cholesteryl ester is limited in publicly available literature, its properties can be inferred from data on similar long-chain unsaturated cholesteryl esters. The physical state and phase behavior of cholesteryl esters are complex and depend on the fatty acid chain length and degree of unsaturation.^{[1][2]}

Table 1: Physicochemical Properties of **Cholesteryl Petroselaidate** and its Constituents

Property	Value	Source
Cholesteryl Petroselaidate		
CAS Number	19485-81-5	[3]
Molecular Formula	C45H78O2	
Molecular Weight	651.1 g/mol	
Appearance	Likely a white or off-white solid at room temperature	
Solubility	Insoluble in water; Soluble in nonpolar organic solvents like chloroform, hexane, and ethers.	Inferred
Petroselaidic Acid		
CAS Number	593-40-8	
Molecular Formula	C18H34O2	
Molecular Weight	282.46 g/mol	
Appearance	Solid	
Cholesterol		
CAS Number	57-88-5	
Molecular Formula	C27H46O	
Molecular Weight	386.65 g/mol	
Appearance	White crystalline powder	

Synthesis of Cholesteryl Petroselaidate

The synthesis of **Cholesteryl Petroselaidate** can be achieved through several methods, including direct esterification, enzyme-catalyzed synthesis, and cross-coupling reactions. Below is a generalized experimental protocol based on established methods for cholesteryl ester synthesis.

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of cholesteryl esters, which can be adapted for **Cholesteryl Petroselaidate**. One such method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst in an esterification reaction between cholesterol and a fatty acid.^[5]

Materials:

- Cholesterol
- Petroselaidic acid
- Triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct (catalyst)
- Toluene (solvent)
- Sodium bicarbonate (for washing)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

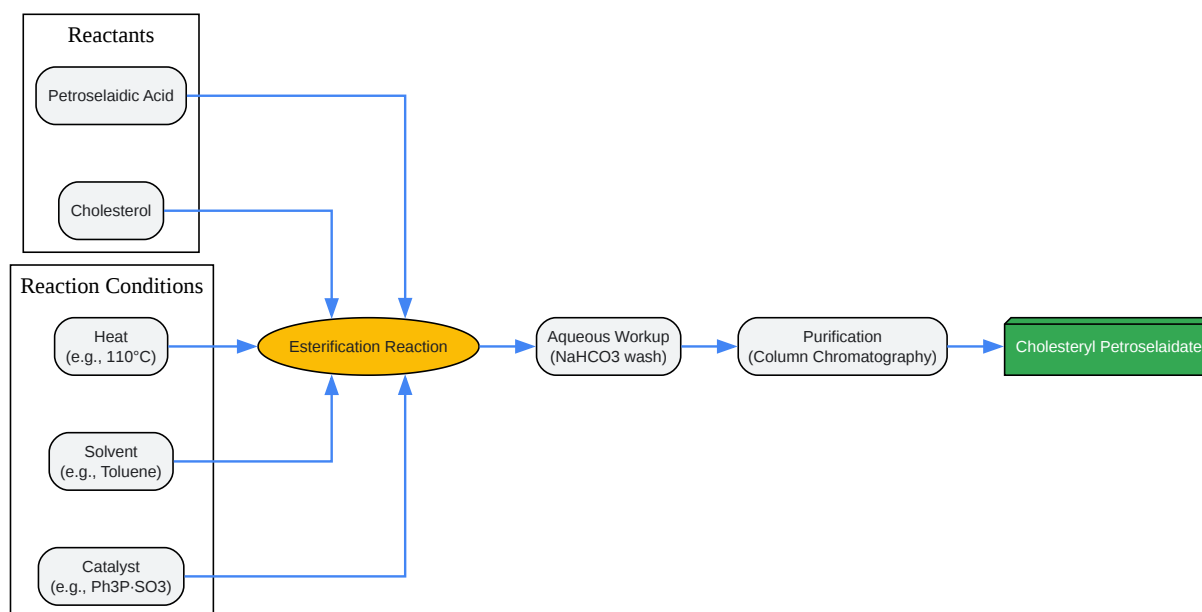
Procedure:

- In a round-bottom flask, dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.
- Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.
- Heat the reaction mixture at 110°C under a nitrogen atmosphere for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted fatty acid and the catalyst byproducts.

- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Cholesteryl Petroselaidate** by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
- Characterize the product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

A more recent development in the synthesis of cholesteryl esters is a cross-coupling process. This method involves reacting cholesterol with an aroyl chloride in the presence of a palladium catalyst and a base in a solvent like 1,4-dioxane, often with microwave irradiation to facilitate the reaction.^[6]

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **Cholesteryl Petroselaidate**.

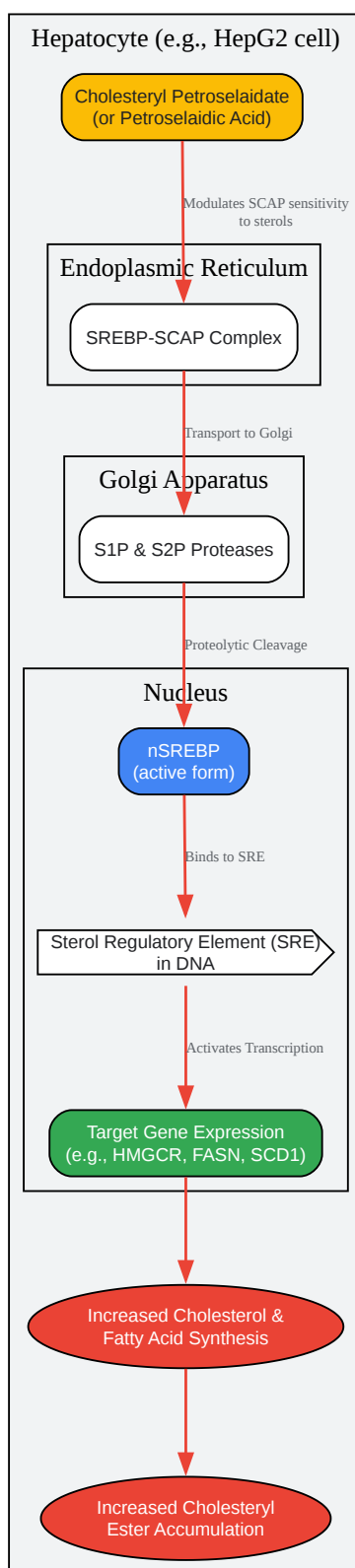
Potential Biological Role and Signaling Pathway

While direct studies on the biological activity of **Cholesteryl Petroselaidate** are limited, the effects of its constituent fatty acid, petroselaidic acid, on liver cells provide a strong basis for a hypothetical mechanism of action. Trans fatty acids have been shown to influence lipid metabolism, in part by modulating the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[8][9][10][11]

Specifically, petroselaidic acid, the trans-isomer of petroselinic acid, has been observed to increase the cellular content of triacylglycerols and cholesteryl esters in HepG2 cells. This effect is associated with the upregulation of genes involved in fatty acid and cholesterol synthesis, which are targets of SREBP-1c and SREBP-2.[7]

Hypothetical Signaling Pathway in HepG2 Cells

The following diagram illustrates a plausible signaling pathway through which **Cholesteryl Petroselaidate**, or its hydrolyzed component petroselaidic acid, might influence lipid metabolism in hepatocytes.



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Caption: Hypothetical SREBP signaling pathway modulated by petroselaidic acid.

Potential Applications in Drug Development

Cholesteryl esters, and cholesterol itself, are integral components of various drug delivery systems.[12][13] Their lipophilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Cholesterol is a key structural component in lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs), where it modulates membrane fluidity and stability.[4]

The introduction of specific fatty acid chains, such as petroselaidic acid, to the cholesterol backbone could potentially be used to tailor the properties of these drug delivery systems for specific applications, such as targeted delivery to tissues with high lipid metabolism.

Experimental Protocols for Biological Investigation

To investigate the biological effects of **Cholesteryl Petroselaidate**, particularly its influence on lipid metabolism in liver cells, a series of in vitro experiments can be conducted. Below are detailed protocols for cell culture, lipid accumulation assays, and lipid analysis.

HepG2 Cell Culture and Treatment

Materials:

- HepG2 human hepatoma cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Cholesteryl Petroselaidate** (dissolved in a suitable solvent like DMSO)
- 6-well or 96-well cell culture plates

Procedure:

- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Seed the cells in 6-well or 96-well plates at a desired density and allow them to adhere and grow to 80-90% confluency.
- Prepare different concentrations of **Cholesteryl Petroselaidate** in serum-free DMEM. Include a vehicle control (DMSO).
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Add the treatment media containing **Cholesteryl Petroselaidate** or vehicle control to the cells.
- Incubate the cells for a specified period (e.g., 24-72 hours).

Oil Red O Staining for Lipid Accumulation

Materials:

- Oil Red O stock solution (e.g., in isopropanol)
- Formalin (10%)
- 60% Isopropanol
- PBS

Procedure:

- After treatment with **Cholesteryl Petroselaidate**, remove the medium and wash the cells with PBS.
- Fix the cells with 10% formalin for at least 15 minutes at room temperature.
- Wash the cells with distilled water and then with 60% isopropanol.
- Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.
- Remove the staining solution and wash the cells repeatedly with distilled water to remove excess stain.

- Visualize the lipid droplets (stained red) under a microscope.
- For quantification, extract the Oil Red O from the cells with 100% isopropanol and measure the absorbance at a suitable wavelength (e.g., 490-520 nm).[\[14\]](#)

Analysis of Cholesteryl Esters by LC-MS/MS

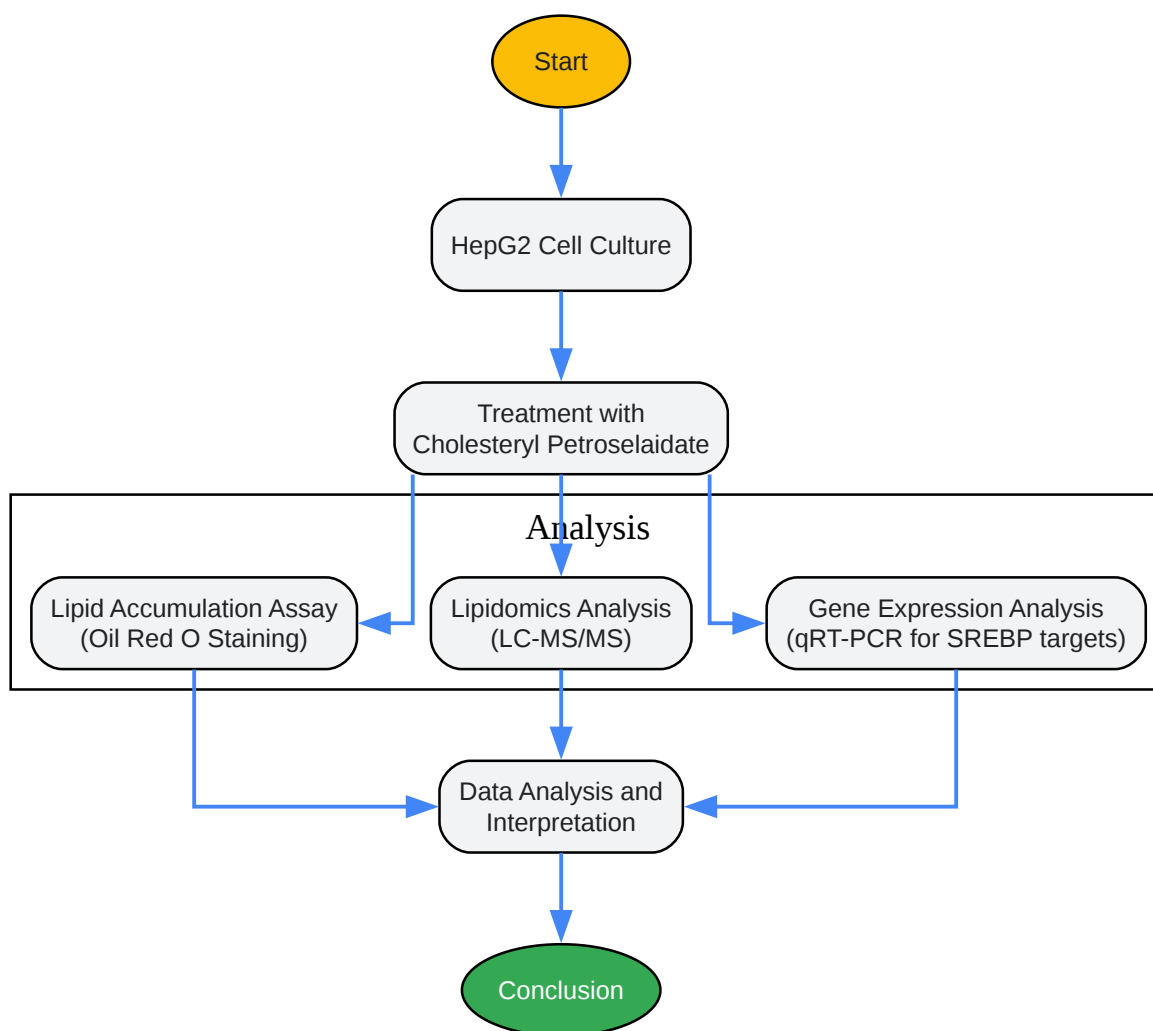
Materials:

- Lipid extraction solvents (e.g., chloroform/methanol mixture)
- Internal standards for cholesterol and cholesteryl esters
- UHPLC-MS/MS system

Procedure:

- After cell treatment, harvest the cells and perform a lipid extraction using a standard method like the Bligh and Dyer or Folch method.[\[15\]](#)
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
- Analyze the samples using a reverse-phase or HILIC UHPLC column coupled to a mass spectrometer.
- Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with in-source collision-induced dissociation for the detection of cholesterol and cholesteryl esters.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Identify and quantify **Cholesteryl Petroselaidate** and other lipid species based on their retention times and mass-to-charge ratios compared to authentic standards.

Experimental Workflow for Biological Investigation



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Caption: Workflow for investigating the biological effects of **Cholesteryl Petroselaidate**.

Conclusion

Cholesteryl Petroselaidate, as a specific molecular entity, represents an interesting target for research in lipid metabolism and drug delivery. While direct experimental data remains to be fully elucidated, the known properties of its constituent molecules and the broader class of cholesteryl esters provide a solid foundation for future investigation. The protocols and potential mechanisms outlined in this guide are intended to serve as a valuable resource for scientists working to uncover the full potential of this compound.

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